

Application Notes and Protocols for the Analytical Characterization of 1-Chloroundecane

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Compound of Interest

Compound Name: 1-Chloroundecane

Cat. No.: B1583068

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of **1-Chloroundecane** using standard analytical techniques. The protocols are intended to be a guide for obtaining high-quality data for identification, purity assessment, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For **1-Chloroundecane**, GC-MS provides information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a unique fragmentation pattern for structural confirmation.

Experimental Protocol

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
- Autosampler for automated injection.

Sample Preparation:

- Prepare a stock solution of **1-Chloroundecane** in a high-purity volatile solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- For analysis, use a 10 µg/mL solution.

GC-MS Parameters:

Parameter	Value
GC Column	Non-polar column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. [1] [2] [3] [4]
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow rate of 1 mL/min
Oven Temperature Program	Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400

Data Presentation

Table 1: Expected GC-MS Data for **1-Chloroundecane**

Parameter	Expected Value
Retention Time (min)	~12-15 (dependent on the specific GC system and conditions)
Molecular Ion [M] ⁺	m/z 190/192 (in a ~3:1 ratio due to ³⁵ Cl and ³⁷ Cl isotopes)[5]
Key Fragment Ions (m/z)	91, 69, 57, 55, 43, 41[5][6]
Base Peak	m/z 91 (C ₆ H ₁₁) or 43 (C ₃ H ₇) are common for long-chain alkyl halides.[5][6]

Note: The mass spectrum of **1-Chloroundecane** is available on the NIST WebBook.[5]

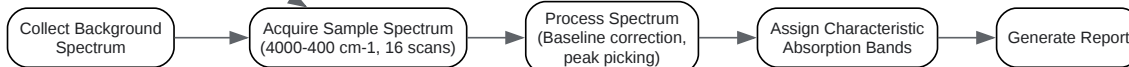
Experimental Workflow



Sample Preparation

Place a drop of neat 1-Chloroundecane on KBr plate or ATR crystal

FTIR Analysis



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